molecular formula C24H18ClN B14880383 2-(4-Chlorophenyl)-4-phenyl-6-(4-tolyl)pyridine

2-(4-Chlorophenyl)-4-phenyl-6-(4-tolyl)pyridine

Cat. No.: B14880383
M. Wt: 355.9 g/mol
InChI Key: OPWKISMBUBCJNM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-phenyl-6-(4-tolyl)pyridine is an aromatic heterocyclic compound that features a pyridine ring substituted with chlorophenyl, phenyl, and tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-phenyl-6-(4-tolyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-phenyl-6-(4-tolyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-4-phenyl-6-(4-tolyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-phenyl-6-(4-tolyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-phenylpyridine
  • 2-(4-Chlorophenyl)-6-(4-tolyl)pyridine
  • 4-Phenyl-6-(4-tolyl)pyridine

Uniqueness

2-(4-Chlorophenyl)-4-phenyl-6-(4-tolyl)pyridine is unique due to the presence of three distinct aromatic substituents on the pyridine ring This structural feature imparts specific chemical and physical properties that differentiate it from other similar compounds

Properties

Molecular Formula

C24H18ClN

Molecular Weight

355.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-(4-methylphenyl)-4-phenylpyridine

InChI

InChI=1S/C24H18ClN/c1-17-7-9-19(10-8-17)23-15-21(18-5-3-2-4-6-18)16-24(26-23)20-11-13-22(25)14-12-20/h2-16H,1H3

InChI Key

OPWKISMBUBCJNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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